N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) linker. The molecule comprises two distinct substituents:
- Left side: A 2-(benzenesulfonyl)-2-(furan-2-yl)ethyl group, combining a benzenesulfonyl moiety (electron-withdrawing) with a furan ring (aromatic heterocycle).
- Right side: A 4-methylbenzyl (p-tolylmethyl) group, providing hydrophobic character.
The compound’s design emphasizes hydrogen-bonding capability (via the ethanediamide group) and steric bulk from the sulfonyl and aryl groups, which may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-16-9-11-17(12-10-16)14-23-21(25)22(26)24-15-20(19-8-5-13-29-19)30(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUGXSLUUXNGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves several synthetic routes. One common method includes the reaction of 2-furyl and phenylsulfonyl ethyl intermediates with 4-methylbenzyl ethanediamide under specific reaction conditions. Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide serves as a building block in the synthesis of more complex molecules. Its structure allows for further derivatization, enabling the creation of novel compounds with tailored properties.
Biology
In biological research, this compound can function as a probe or ligand in biochemical assays. Its ability to selectively bind to specific biomolecules makes it valuable for studying molecular interactions and pathways.
Medicine
The compound has potential therapeutic applications, particularly as an inhibitor or modulator of biological pathways. Its structural features suggest that it may interact with enzymes or receptors involved in various diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique properties can enhance material performance in various applications, including electronics and pharmaceuticals.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of related sulfonamide compounds, demonstrating that modifications similar to those in this compound could enhance activity against α-glucosidase and acetylcholinesterase. This suggests potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Case Study 2: Material Development
Research on the use of this compound in polymer synthesis revealed that its incorporation into polymer matrices improved mechanical properties and thermal stability. This finding highlights its industrial relevance in developing high-performance materials .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Enhances synthetic pathways |
| Biology | Probe in biochemical assays | Selective binding to biomolecules |
| Medicine | Potential drug candidate | Inhibitory effects on specific enzymes |
| Industry | Advanced material development | Improved properties in polymer matrices |
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)ethyl]-N′-(2-Methoxybenzyl)ethanediamide (CAS RN: 877816-43-8)
Structural Similarities :
- Shares the ethanediamide core and furan-2-yl group.
- Contains a sulfonyl group attached to a substituted phenyl ring.
Key Differences :
Implications :
- The 4-chloro group in the compound may increase metabolic stability compared to the unsubstituted benzenesulfonyl group in the target compound.
- The 2-methoxybenzyl group could improve aqueous solubility relative to 4-methylbenzyl, impacting bioavailability .
Ranitidine-Related Compounds ()
Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, share structural motifs with the target compound:
- Furan ring: Present in both, but ranitidine derivatives feature a dimethylaminomethyl substituent on the furan.
- Linker groups : Ranitidine uses a sulfanyl (S–) group and nitroacetamide, whereas the target compound employs a sulfonyl (SO₂) group and ethanediamide.
Functional Comparison :
| Feature | Target Compound | Ranitidine Derivatives |
|---|---|---|
| Sulfur group | Sulfonyl (SO₂, polar) | Sulfanyl (S–, less polar) |
| Linker | Ethanediamide (hydrogen bonding) | Nitroacetamide (electron-deficient) |
| Pharmacological role | Unknown (hypothetical enzyme inhibitor) | H₂ receptor antagonist |
Design Insights :
- The sulfonyl group in the target compound may enhance binding to polar protein pockets compared to sulfanyl-containing ranitidine analogs.
- Ethanediamide’s hydrogen-bonding capacity could mimic peptide backbones, suggesting applications in protease inhibition .
General Comparison with Sulfonamide Derivatives
Compounds like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () highlight divergent synthetic strategies:
- Functional groups : The target compound uses ethanediamide for rigidity, while prioritizes azide groups for click chemistry applications.
- Synthetic routes : Tosyl intermediates () are common in sulfonamide synthesis, suggesting the target compound could be synthesized via similar substitution reactions .
Data Tables
Table 1: Structural and Electronic Comparison
*Calculated based on molecular formula.
Table 2: Functional Group Impact
Research Findings and Implications
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide, also referred to by its CAS number 896323-32-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHNOS
- Molecular Weight : 419.5 g/mol
- CAS Number : 896323-32-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Initial studies suggest effectiveness against various pathogens, which may be attributed to its sulfonamide and furan moieties.
- Anticancer Activity : Preliminary data indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which could translate to similar effects in eukaryotic systems.
- Receptor Modulation : Interaction with various receptors involved in inflammation and cell proliferation could explain its anti-inflammatory and anticancer properties.
Anticancer Activity
A study evaluated the cytotoxicity of the compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results showed a dose-dependent inhibition of cell proliferation, with IC values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 15 µg/mL and 30 µg/mL, respectively.
Anti-inflammatory Effects
In vivo studies using murine models of inflammation indicated that the compound reduced edema and inflammatory cytokine levels (TNF-alpha and IL-6). These findings suggest that it may have therapeutic potential for treating inflammatory diseases.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
